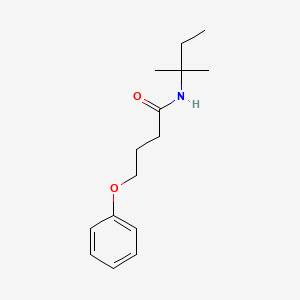![molecular formula C16H18N4O3S B11025023 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11025023.png)
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Coupling with Piperidine: The resulting thiadiazole intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-{[4-(4-Hydroxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide.
Reduction: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]hydroxymethyl}piperidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways: By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but with different substituents on the phenyl ring.
4-(4-Methoxyphenyl)-1,2,3-thiadiazole derivatives: Compounds with similar thiadiazole core but different functional groups.
Uniqueness: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of a methoxyphenyl group and a thiadiazole ring, which contributes to its selective COX-2 inhibitory activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H18N4O3S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-23-12-4-2-10(3-5-12)13-14(24-19-18-13)16(22)20-8-6-11(7-9-20)15(17)21/h2-5,11H,6-9H2,1H3,(H2,17,21) |
InChI-Schlüssel |
BJCMDQXCIMUCAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11024951.png)

![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11024974.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11024993.png)
![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)
![2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B11024997.png)

![N-[3-(dimethylamino)propyl]pentanamide](/img/structure/B11025000.png)

![7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11025005.png)
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11025009.png)
